2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one
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Overview
Description
“2,8-Dimethyl-7,8-dihydro-[1,2,4]triazolo[1,5-a]pyrazin-6(5H)-one” is a chemical compound . It has been mentioned in the context of synthesis and coronary studies .
Synthesis Analysis
The synthesis of similar compounds has been described in various studies. For instance, a series of new benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and well characterized using IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction . This technique allows for the unambiguous determination of the structure of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of 7-nitro-4-oxo-4,8-dihydro-[1,2,4]triazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (HBCM) and a proposed mechanism for its formation are described .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the densities of the salts ranged from 1.77 to 1.97 g cm−3 . Most of the energetic salts decomposed above 230 °C and tended to be insensitive to impact, friction, and electrostatic discharge .Scientific Research Applications
- Compound 5 synthesized from [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based starting materials demonstrates excellent insensitivity to external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s, P = 37.8 GPa). It rivals the secondary explosive benchmark CL-20, making it a potential secondary explosive .
- Azo compound 10 boasts remarkable thermal stability (Td = 305 °C) and superior detonation performance (Dv = 9200 m/s, P = 34.8 GPa), outperforming existing heat-resistant explosives. It holds promise as a heat-resistant explosive .
- Compounds 14, 17, and 19 exhibit high sensitivity (IS ≤ 2 J) but exceptional calculated detonation performance (Dv ≥ 8690 m/s, P ≥ 30.2 GPa). These properties make them attractive candidates for primary explosives .
- Compound 23 , 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrazolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, shows promise as a potential cardiovascular drug. It exhibits stronger coronary dilation activity and blood pressure reduction comparable to hydralazine .
- Multi-ring systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been investigated as antitumor agents. Compound 5 acts as a corticotropin-releasing factor receptor antagonist and a calcium channel modulator, with potential applications in Alzheimer’s disease .
- [1,2,4]Triazolo[1,5-a]pyrimidine complexes with Pt and Ru show high activity against parasites and may have applications in cancer treatment .
Energetic Materials
Cardiovascular Agents
Antitumor and Neurological Applications
Cytotoxicity
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,8-dimethyl-7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-7-9-5(2)10-11(7)3-6(12)8-4/h4H,3H2,1-2H3,(H,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSTEANIQIQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NC(=NN2CC(=O)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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